molecular formula C7H13ClN4 B8229522 3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride

3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride

Katalognummer: B8229522
Molekulargewicht: 188.66 g/mol
InChI-Schlüssel: DMUSDGIGDQVHEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with pyrazine derivatives, followed by cyclization and subsequent methylation . The reaction conditions often require specific temperatures and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize commercially available reagents. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound can be produced in large quantities without compromising quality .

Analyse Chemischer Reaktionen

Types of Reactions

3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolopyrazine core .

Wissenschaftliche Forschungsanwendungen

3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .

Biologische Aktivität

3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C6H10N4.HCl
  • Molecular Weight : 174.63 g/mol
  • Appearance : White to light yellow crystalline powder

Pharmacological Activity

Research has indicated that this compound exhibits several important biological activities:

1. Anticancer Properties

Several studies have explored the compound's efficacy as an anticancer agent. For instance:

  • Inhibition of c-Met Kinase : The compound has shown selective inhibition of c-Met kinases at low micromolar concentrations (IC50 = 0.005 µM), indicating its potential as a therapeutic agent in cancer treatment .
  • Preclinical Studies : Derivatives of triazolo[4,3-a]pyrazines have been selected for preclinical trials due to their favorable pharmacokinetic properties and efficacy in inhibiting tumor growth in various cancer models .

2. Neurokinin-3 Receptor Antagonism

The compound has been identified as a selective antagonist for the neurokinin-3 (NK-3) receptor. This receptor is implicated in various central nervous system (CNS) disorders:

  • Therapeutic Applications : Research suggests that antagonists targeting NK-3 receptors could be beneficial in treating conditions such as anxiety and depression .

3. Antidiabetic Activity

As a pharmaceutical intermediate in the synthesis of Sitagliptin (a DPP-4 inhibitor), this compound plays a role in managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

1. Kinase Inhibition

The inhibition of c-Met kinase disrupts signaling pathways involved in cell proliferation and survival in cancer cells.

2. Receptor Modulation

By antagonizing the NK-3 receptor, the compound may alter neurotransmitter release and neuronal excitability, potentially alleviating symptoms associated with CNS disorders.

Case Study 1: Anticancer Efficacy

A study demonstrated that triazolo[4,3-a]pyrazine derivatives exhibited significant antiproliferative effects against various human tumor cell lines. The mechanism was linked to the inhibition of key signaling pathways associated with tumor growth and metastasis.

Case Study 2: Neurokinin Receptor Research

Research involving animal models showed that NK-3 receptor antagonists led to reduced anxiety-like behaviors and improved mood regulation. This suggests potential therapeutic benefits for mood disorders.

Data Summary

Biological ActivityMechanismReference
Anticancerc-Met inhibition
Neurokinin-3 AntagonismReceptor modulation
AntidiabeticDPP-4 inhibition (Sitagliptin)

Eigenschaften

IUPAC Name

3,8-dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.ClH/c1-5-7-10-9-6(2)11(7)4-3-8-5;/h5,8H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUSDGIGDQVHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=NN=C(N2CCN1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.